molecular formula C8H10O2S2 B13244221 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid

3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid

Cat. No.: B13244221
M. Wt: 202.3 g/mol
InChI Key: JZAHPVRVQWINRN-UHFFFAOYSA-N
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Description

3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid is a sulfur-containing organic compound featuring a thiophene ring substituted with a methylsulfanyl group at the 5-position and a propanoic acid moiety at the 2-position. Its molecular formula is C₉H₁₀O₂S₂, with a molecular weight of 214.30 g/mol. The compound’s structure combines aromatic heterocyclic properties (thiophene) with the reactivity of a carboxylic acid, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C8H10O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

3-(5-methylsulfanylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H10O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h3,5H,2,4H2,1H3,(H,9,10)

InChI Key

JZAHPVRVQWINRN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(S1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid, often involves large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid with structurally related propanoic acid derivatives, emphasizing substituent effects, biological activities, and applications:

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Applications Reference
3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid C₉H₁₀O₂S₂ Thiophene (5-methylsulfanyl), propanoic acid Potential enzyme inhibition (inferred from structural analogs)
3-(5-Methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic acid C₁₆H₁₅NO₂S Indole-thiophene hybrid, methyl group Not explicitly reported; structural complexity suggests possible antimicrobial or anticancer uses
P3: 3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid C₁₉H₁₅BrClN₂O₃S₂ Thiazole-thiophene scaffold, bromo/chloro substituents Furin inhibition (IC₅₀ = 35 µM); antiviral potential against SARS-CoV-2
Compound 9: (Z)-3-[(5-(4-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(4-methoxyphenyl)amino]propanoic acid C₂₀H₁₆ClN₂O₄S Thiazolone, 4-chlorobenzylidene, 4-methoxyphenyl Antibacterial activity against X. campestris and Rh. radiobacter (1000 µg/mL inhibition)
3-(Thiophen-2-yl)acrylic acid C₇H₆O₂S Acrylic acid conjugated to thiophene Substrate in biocatalytic ammonia addition reactions
3-[5-(3-nitrophenyl)furan-2-yl]propanoic acid C₁₃H₁₁NO₅ Nitrophenyl-furan hybrid No explicit activity reported; nitro group suggests potential redox or explosive applications

Key Structural and Functional Insights:

Thiophene vs. In contrast, thiazole-containing analogs (e.g., P3, Compound 9) exhibit enhanced hydrogen-bonding capacity due to nitrogen and oxygen atoms, improving enzyme inhibition .

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., bromo, nitro): Enhance electrophilicity and enzyme inhibition (P3: IC₅₀ = 35 µM ). Methoxy groups: Improve solubility and membrane penetration (Compound 9 ). Methylsulfanyl group: May modulate lipophilicity and metabolic stability in 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid .

Biological Activity Trends :

  • Thiazolone derivatives (e.g., Compound 9) show selective antibacterial activity, likely due to thiazole’s affinity for bacterial metalloenzymes .
  • Furin inhibitors (e.g., P3) leverage thiophene-thiazole conjugates to block protease activity, highlighting the importance of hybrid heterocycles .

Biological Activity

Overview of 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic Acid

3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid is an organic compound that features a thiophene ring substituted with a methylsulfanyl group. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

  • Molecular Formula : C8H10O2S2
  • Molecular Weight : 202.3 g/mol

The structure includes a propanoic acid moiety along with a thiophene ring, which is known to enhance biological interactions due to its electron-rich nature.

Anti-inflammatory Activity

Research indicates that compounds with thiophene rings often exhibit anti-inflammatory properties. For instance, derivatives of thiophene have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions can potentially reduce inflammation in various models of disease.

Antimicrobial Activity

Thiophene-containing compounds have demonstrated significant antimicrobial activity against various pathogens. Studies suggest that the presence of the methylsulfanyl group may enhance the lipophilicity of the compound, allowing better interaction with microbial membranes. This could lead to increased efficacy against bacteria and fungi.

Anticancer Properties

Some studies have indicated that thiophene derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway or the induction of oxidative stress within cancer cells. For example, compounds similar to 3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid have been investigated for their ability to inhibit tumor growth in various cancer models.

Case Studies and Research Findings

  • In vitro Studies : A study investigating thiophene derivatives revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy.
  • Animal Models : In vivo studies using animal models have shown that thiophene derivatives can significantly reduce tumor size and improve survival rates when administered in therapeutic doses.
  • Mechanistic Insights : Research has provided insights into the mechanisms by which these compounds exert their effects, including the modulation of gene expression related to apoptosis and cell cycle regulation.

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